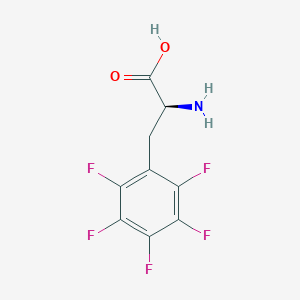

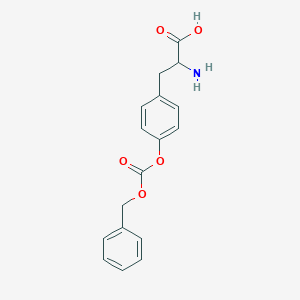

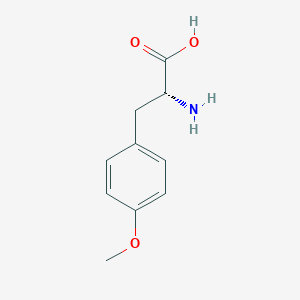

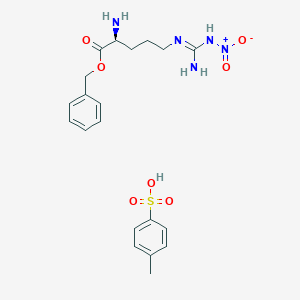

(R)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

Descripción general

Descripción

“®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid” is an alanine derivative . It has potent inhibitory activity against the uptake of galactose, glucose, and lactose .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as dicyclohexyl-carbodiimide and 4-dimethylaminopyridine . The Hell–Volhard–Zelinskii reaction, which involves the α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia, is one of the oldest methods of α-amino acid synthesis .Molecular Structure Analysis

The molecular formula of “®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid” is C11H13NO4 .Chemical Reactions Analysis

The carboxylate first adds to a P═O P═O double bond, giving a five-coordinate phosphorus intermediate that expels diphosphate ion as a leaving group . Nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2) .Physical And Chemical Properties Analysis

The compound is a white to yellow crystal or powder . It has a molecular weight of 315.33 . The compound is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

This compound is utilized in synthetic chemistry for the preparation of complex molecules. For instance, it serves as a precursor in the synthesis of unsaturated sulfones and is involved in reactions such as the Horner-Wadsworth-Emmons reaction, showcasing its utility in constructing carbon-carbon double bonds with stereocontrol (Enders, Berg, & Jandeleit, 2003).

Antimicrobial Activity

Derivatives synthesized from this compound have been evaluated for their antimicrobial properties, showing significant activity against various microorganisms. This highlights its potential in contributing to new antimicrobial agents (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).

Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis of amino acids and their derivatives, essential for producing optically active pharmaceuticals and fine chemicals. Techniques such as biocatalysis have been applied to achieve high enantioselectivity and yields, demonstrating its importance in stereoselective synthesis (Chen, Goldberg, Hanson, Parker, Gill, Tully, Montana, Goswami, & Patel, 2011).

Material Science Applications

In material science, the compound's derivatives have been used to modify hydrogels through condensation reactions with various amines, leading to materials with enhanced properties such as increased thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust, fumes, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426205 | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid | |

CAS RN |

62234-37-1 | |

| Record name | 3-Amino-N-[(phenylmethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62234-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.